JWH 398 7-chloronaphthyl isomer
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Overview
Description
JWH 398 7-chloronaphthyl isomer is an analytical reference standard that is structurally similar to known synthetic cannabinoids . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of JWH 398 7-chloronaphthyl isomer is C24H22ClNO . The formal name is (7-chloronaphthalen-1-yl) (1-pentyl-1H-indol-3-yl)methanone . The InChi Code is InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22 (19-9-4-5-11-23 (19)26)24 (27)20-10-7-8-17-12-13-18 (25)15-21 (17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3 .Physical And Chemical Properties Analysis
JWH 398 7-chloronaphthyl isomer is a crystalline solid . It has a molecular weight of 375.9 . It has a solubility of 1.5 mg/ml in DMSO and 2 mg/ml in Methanol . The λmax is 224, 318 nm .Scientific Research Applications
Ultra High Performance Liquid Chromatography (UHPLC) for Identification : UHPLC with time-of-flight mass spectrometry has been shown to be effective in analyzing synthetic cannabinoids, including the separation of controlled substances and non-controlled positional isomers of JWH-018 (Marginean, Rowe, & Lurie, 2015).
Differentiation of Positional Isomers : Research has demonstrated the ability to differentiate positional isomers of synthetic cannabinoids like JWH-081 using gas chromatography-electron ionization-mass spectrometry. This is crucial as differences in toxicity may exist between isomers (Kusano et al., 2015).
Isomer Stability in Nanoclusters : Studies on nanoclusters such as Au24(SR)20 have provided insights into how ligands impact isomer stability, which can be relevant to understanding the behavior of complex synthetic cannabinoids (Tang et al., 2015).
Regioisomeric Differentiation by GC-MS/MS : The differentiation of halogen positional isomers, an important aspect for synthetic cannabinoids, has been studied using techniques like gas chromatography-tandem mass spectrometry (Kohyama et al., 2017).
Mass Spectrometry for Isomeric 1-Fluorobenzyl-3-Naphthoyl-Indoles : Liquid chromatography-mass spectrometry studies have been conducted on isomeric compounds related to synthetic cannabinoids, offering methods for their differentiation (Chikumoto et al., 2018).
Safety And Hazards
JWH 398 7-chloronaphthyl isomer is not for human or veterinary use . It should be considered hazardous until information to the contrary becomes available . It is advised not to ingest, swallow, or inhale, and not to get it in eyes, on skin, or on clothing . Thorough washing is recommended after handling .
properties
IUPAC Name |
(7-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO/c1-2-3-6-14-26-16-22(19-9-4-5-11-23(19)26)24(27)20-10-7-8-17-12-13-18(25)15-21(17)20/h4-5,7-13,15-16H,2-3,6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJGDZVHMJACQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017323 |
Source
|
Record name | JWH-398 7-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 398 7-chloronaphthyl isomer | |
CAS RN |
1391051-95-8 |
Source
|
Record name | JWH-398 7-Chloronaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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